molecular formula C11H20O4S B14518463 Diethyl (butylsulfanyl)propanedioate CAS No. 62594-21-2

Diethyl (butylsulfanyl)propanedioate

Cat. No.: B14518463
CAS No.: 62594-21-2
M. Wt: 248.34 g/mol
InChI Key: YXSLHPLOLLIMPJ-UHFFFAOYSA-N
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Description

Foundational Context of Malonate Ester Chemistry in Modern Synthesis

Malonic ester synthesis is a venerable and highly versatile method in organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted carboxylic acids. nih.govwikipedia.org The quintessential starting material for this synthesis is diethyl malonate (also known as diethyl propanedioate), a compound whose α-hydrogens are particularly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. hmdb.ca This acidity allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a stable enolate. wikipedia.org

This nucleophilic enolate can then be subjected to alkylation with a variety of electrophiles, most commonly alkyl halides. nih.govwikipedia.org The resulting substituted malonic ester can be further manipulated. A key feature of the malonic ester synthesis is the subsequent hydrolysis of the ester groups to form a substituted malonic acid, which upon heating, readily undergoes decarboxylation to yield a carboxylic acid with a carbon chain extended by two atoms from the original alkyl halide. wikipedia.org

The malonic ester synthesis is a cornerstone of organic synthesis due to its reliability and broad applicability. It has been instrumental in the preparation of a diverse range of molecules, including pharmaceuticals like barbiturates, as well as various amino acids and other complex organic structures. guidechem.comaskfilo.com The ability to introduce one or two substituents at the α-carbon by sequential alkylation steps further enhances its synthetic utility. wikipedia.org

A plausible synthetic route to Diethyl (butylsulfanyl)propanedioate would involve the reaction of the diethyl malonate enolate with an electrophilic sulfur reagent, such as butylsulfenyl chloride (BuSCl). This reaction would introduce the butylsulfanyl group at the α-position, yielding the target compound.

Table 1: Key Reactions in Malonic Ester Synthesis

Reaction StepReagents and ConditionsProduct
Enolate FormationDiethyl malonate, Sodium ethoxideDiethyl malonate enolate
AlkylationDiethyl malonate enolate, Alkyl halide (e.g., Iodobutane)Diethyl alkylmalonate
HydrolysisDiethyl alkylmalonate, Aqueous acid (e.g., HCl)Alkylmalonic acid
DecarboxylationAlkylmalonic acid, HeatSubstituted carboxylic acid

The Significance of Alkylsulfide Moieties within Propanedioate Frameworks

The incorporation of sulfur-containing functional groups, such as alkylsulfide (thioether) moieties, into organic molecules can profoundly influence their chemical and biological properties. Thioethers are known for their unique electronic and steric characteristics. The sulfur atom, being larger and less electronegative than oxygen, can participate in a variety of chemical transformations. It can be oxidized to form sulfoxides and sulfones, which have distinct properties and applications. Furthermore, the lone pairs of electrons on the sulfur atom can act as a soft nucleophile or coordinate to metal centers.

Within the framework of a propanedioate, the presence of an alkylsulfide group at the α-position introduces several interesting features. The thioether linkage can influence the acidity of the remaining α-hydrogen, potentially modulating its reactivity in subsequent reactions. The presence of the sulfur atom can also open up avenues for further functionalization of the molecule.

Current Research Trajectories in Substituted Malonate Ester Systems

Research into substituted malonate esters continues to be an active area of organic chemistry. While the fundamental principles of the malonic ester synthesis are well-established, contemporary research focuses on several key areas:

Development of Novel Catalytic Systems: Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency and reduce waste. Research is ongoing to develop new catalysts for the asymmetric alkylation of malonate esters, which would allow for the stereoselective synthesis of chiral molecules.

Expansion of Substrate Scope: Chemists are continually exploring the use of new and more complex electrophiles in the malonic ester synthesis to create novel and structurally diverse products. This includes the use of functionalized alkyl halides and other reactive species.

Applications in Complex Molecule Synthesis: Substituted malonate esters are valuable building blocks in the total synthesis of complex natural products and other intricate molecular targets. The development of new strategies for incorporating malonate-derived fragments into larger molecules is a key research focus.

Exploration of Novel Derivatives: The synthesis and investigation of malonate esters with unconventional substituents, such as organometallic fragments or heteroatoms other than oxygen and nitrogen, is an emerging area of research. These novel compounds may exhibit unique reactivity and properties.

While there is a wealth of research on substituted malonate esters in general, specific studies focusing on this compound are conspicuously absent from the current scientific literature. This highlights a potential gap in the exploration of sulfur-substituted malonates and suggests an opportunity for future research to investigate the synthesis, reactivity, and potential applications of this particular compound. The foundational knowledge of malonate chemistry provides a solid basis from which such investigations could be launched.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62594-21-2

Molecular Formula

C11H20O4S

Molecular Weight

248.34 g/mol

IUPAC Name

diethyl 2-butylsulfanylpropanedioate

InChI

InChI=1S/C11H20O4S/c1-4-7-8-16-9(10(12)14-5-2)11(13)15-6-3/h9H,4-8H2,1-3H3

InChI Key

YXSLHPLOLLIMPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Diethyl Butylsulfanyl Propanedioate

Advanced Malonic Ester Synthesis Approaches

The quintessential malonic ester synthesis, traditionally used for alkylation (C-C bond formation), can be adapted for the introduction of a sulfur moiety (C-S bond formation) at the α-carbon. wikipedia.orguobabylon.edu.iq This involves generating the diethyl malonate enolate, which then acts as a nucleophile. pearson.com However, instead of reacting with an alkyl halide, it is intercepted by an electrophilic sulfur species.

Alkylation Strategies for C-S Bond Formation on the Central Carbon

Direct formation of the C-S bond at the central carbon of diethyl malonate requires an electrophilic source of the "butylsulfanyl" group. This process, known as sulfenylation, involves the reaction of the diethyl malonate carbanion with a reagent capable of delivering a positively polarized sulfur atom.

One effective strategy employs sulfenylating agents like N-(butylsulfanyl)phthalimide. nih.govresearchgate.net In this method, the diethyl malonate is first deprotonated by a suitable base to form its enolate. The enolate then attacks the electrophilic sulfur atom of the N-(butylsulfanyl)phthalimide, displacing the phthalimide (B116566) anion and forming the desired Diethyl (butylsulfanyl)propanedioate. nih.govnih.gov

An alternative, more atom-economical approach is the cross-dehydrogenative coupling (CDC) of diethyl malonate with 1-butanethiol (B90362). rsc.org This method avoids the pre-synthesis of a sulfenylating agent. A proposed mechanism suggests that in the presence of a base and an oxidant (such as air), the thiol is first oxidized to dibutyl disulfide. rsc.org Concurrently, the base deprotonates the diethyl malonate to form the nucleophilic enolate. This enolate then attacks the disulfide, cleaving the S-S bond to yield the final product and a butanethiolate anion. rsc.org

MethodElectrophile SourceKey Features
Direct Sulfenylation N-(butylsulfanyl)phthalimideUtilizes a pre-formed, highly reactive electrophilic sulfur reagent. nih.govresearchgate.net
Oxidative Coupling 1-Butanethiol (via Disulfide)Forms the electrophile in situ through oxidation; often uses air as the terminal oxidant. rsc.org

Optimization of Base Systems and Reaction Media for Selective Butylsulfanyl Introduction

The choice of base and solvent is critical for successfully synthesizing this compound while minimizing side reactions.

For traditional malonic ester syntheses, the standard base is sodium ethoxide (NaOEt) in absolute ethanol (B145695) as the reaction medium. lookchem.comgoogle.com This combination is crucial to prevent transesterification of the diethyl ester groups. wikipedia.org The procedure typically involves the dissolution of sodium metal in anhydrous ethanol to generate the ethoxide in situ, followed by the addition of diethyl malonate to form the sodium enolate. google.comorgsyn.org This enolate solution is then treated with the electrophile. The use of a higher boiling solvent, such as n-butanol, can also be advantageous as the increased reaction temperature can help drive the reaction to completion. sciencemadness.org

In the context of the cross-dehydrogenative coupling (CDC) strategy, inorganic bases have proven highly effective. Specifically, cesium carbonate (Cs₂CO₃) has been identified as an excellent promoter for the α-sulfenylation of active methylene (B1212753) compounds using air as the oxidant. rsc.org The cesium effect, which refers to the high efficacy of cesium salts in promoting certain organic reactions, is well-documented and is attributed to the unique solubility and coordination properties of the Cs⁺ ion. growingscience.com This system offers a milder, halogen-free alternative to other oxidative methods. rsc.org

Base SystemReaction MediumAssociated StrategyRationale / Notes
Sodium Ethoxide Absolute EthanolDirect Sulfenylation / Disulfide AlkylationPrevents transesterification; classic method for generating malonate enolates. wikipedia.orglookchem.com
Cesium Carbonate Acetonitrile (B52724) (CH₃CN) / DMFCross-Dehydrogenative Coupling (CDC)Promotes both enolate formation and thiol oxidation under mild, aerobic conditions. rsc.orggrowingscience.com

Development of Catalytic Methods for this compound Synthesis

While many sulfenylation reactions are base-promoted, significant research has focused on developing truly catalytic systems to improve efficiency and sustainability. Lewis acids and transition metals have been employed to catalyze the reaction between active methylene compounds and electrophilic sulfur sources.

For instance, scandium(III) triflate (Sc(OTf)₃) has been used as a Lewis acid catalyst in the reaction of N-(organothio)succinimides with β-dicarbonyl compounds. nih.gov The catalyst activates the sulfenylating agent, making it more susceptible to nucleophilic attack by the enol form of the malonate. Other metal catalysts, such as iron(III) chloride (FeCl₃), have also been shown to facilitate carbosulfenylation reactions. researchgate.net

More advanced and biomimetic approaches involve enzymatic catalysis. Cytochrome P450 enzymes, for example, are capable of catalyzing a wide range of challenging chemical transformations, including the formation of C-S bonds through mechanisms often involving radical intermediates. acs.org While not yet specifically demonstrated for this compound, the application of engineered enzymes represents a frontier in developing highly selective and environmentally benign catalytic methods for C-S bond formation. acs.org

Functional Group Interconversion and Transformation Strategies

An alternative to direct sulfenylation of the C-H bond involves starting with a diethyl propanedioate derivative that is already functionalized. This pre-functionalized substrate can then be converted to the target molecule. This approach offers different strategic possibilities, particularly by leveraging the well-established chemistry of alkenes and alkyl halides.

Introduction of the Butylsulfanyl Moiety via Thiol-Ene or Thiol-Michael Chemistry

The Thiol-Michael addition, a type of conjugate addition, is a highly efficient "click" reaction that can be used to form C-S bonds. nih.govnsf.gov This strategy requires a diethyl malonate derivative containing a Michael acceptor—an electron-deficient carbon-carbon double bond.

A suitable precursor for this reaction is Diethyl 2-methylenemalonate. The reaction involves the base-catalyzed addition of 1-butanethiol across the double bond. A base (e.g., an amine or alkoxide) deprotonates the thiol to generate a nucleophilic thiolate anion. rsc.orgresearchgate.net This thiolate then attacks the β-carbon of the methylenemalonate in a 1,4-conjugate addition, forming a new C-S bond and a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate yields the final product, this compound. researchgate.net This method is prized for its high yields, mild reaction conditions, and tolerance of various functional groups. nih.gov

Derivatization of Pre-functionalized Propanedioates

Functional group interconversion provides a robust pathway where a leaving group on the central carbon of diethyl malonate is displaced by a sulfur nucleophile. fiveable.meub.eduorganic-chemistry.org A prime example of this approach begins with the synthesis of Diethyl 2-bromomalonate. This key intermediate can be readily prepared by the direct bromination of diethyl malonate using bromine (Br₂) in a solvent like carbon tetrachloride, often initiated with light. orgsyn.org

Once Diethyl 2-bromomalonate is obtained, it can be treated with a sulfur nucleophile such as sodium butanethiolate. The butanethiolate anion, typically prepared by reacting 1-butanethiol with a strong base like sodium hydride or sodium ethoxide, acts as a potent nucleophile. It displaces the bromide ion from the central carbon via a bimolecular nucleophilic substitution (Sₙ2) mechanism to furnish this compound. vanderbilt.edu This two-step sequence—bromination followed by nucleophilic substitution—is a classic and reliable method for installing the butylsulfanyl group.

Considerations for Scalable Synthesis and Process Optimization in Academic Research

Transitioning the synthesis of this compound from a small-scale laboratory preparation to a larger, more scalable process within an academic research setting requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Key Optimization Parameters:

ParameterConsiderations for ScalabilityResearch Findings and Justification
Choice of Base and Solvent The use of sodium ethoxide in ethanol is a classic approach but can lead to transesterification byproducts. Sodium hydride in THF or DMF offers a stronger, non-nucleophilic base, which can drive the reaction to completion and avoid ester exchange. However, sodium hydride is pyrophoric and requires careful handling, especially on a larger scale. Potassium carbonate is a milder, safer, and more economical base, often used in conjunction with a phase-transfer catalyst in solvents like acetonitrile or DMF.For larger scales, the use of potassium carbonate with a phase-transfer catalyst can be advantageous due to its lower cost, easier handling, and reduced safety concerns compared to sodium hydride. The choice of solvent will depend on the solubility of the reactants and the reaction temperature.
Reaction Concentration Highly concentrated reactions can lead to increased reaction rates but may also pose challenges with heat dissipation and stirring. Dilute conditions may slow down the reaction but offer better control.Optimizing the concentration is a trade-off between reaction kinetics and process safety. In an academic setting, starting with a more dilute system and gradually increasing the concentration while monitoring the reaction exotherm is a prudent approach.
Temperature Control The alkylation of diethyl malonate is typically exothermic. On a larger scale, efficient heat management is critical to prevent runaway reactions and the formation of degradation products.The reaction is often initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently heated to ensure complete conversion. A reliable cooling bath and temperature monitoring are essential for scalability.
Work-up and Purification Aqueous work-ups on a large scale can be cumbersome and generate significant aqueous waste. Purification by column chromatography is not ideal for large quantities of material.For scalable purification, vacuum distillation is generally preferred over chromatography. Optimizing the work-up to minimize emulsion formation and facilitate phase separation is also important. This may involve using brine washes or adjusting the pH.
Minimization of Side Products A major side product in malonic ester synthesis is the dialkylated product. wikipedia.org This can be minimized by using a slight excess of diethyl malonate relative to the electrophile and by slowly adding the electrophile to the enolate solution.Careful control of stoichiometry and addition rates are key to maximizing the yield of the desired mono-alkylated product.

Stereochemical Control and Diastereoselectivity in Accessing Chiral Derivatives

While this compound itself is an achiral molecule, the principles of its synthesis can be extended to prepare chiral derivatives with high stereochemical control. This is a significant area of research, as chiral malonates are valuable building blocks in the synthesis of enantiomerically pure pharmaceuticals and natural products.

Strategies for Stereochemical Control:

Use of Chiral Auxiliaries: A common strategy involves attaching a chiral auxiliary to the malonate ester. This auxiliary directs the approach of the electrophile to one face of the enolate, leading to a diastereoselective alkylation. The auxiliary can then be cleaved to yield the enantiomerically enriched product.

Chiral Phase-Transfer Catalysis: The use of chiral phase-transfer catalysts has emerged as a powerful tool for asymmetric alkylations. These catalysts form a chiral ion pair with the enolate, creating a chiral environment that biases the reaction towards the formation of one enantiomer.

Metal-Catalyzed Asymmetric Alkylation: Chiral metal complexes can be used to catalyze the enantioselective alkylation of diethyl malonate. The metal center coordinates to the enolate, and the chiral ligands on the metal direct the stereochemical outcome of the reaction. For instance, nickel-sparteine complexes have been used for the enantioselective Michael addition of diethyl malonate to chalcones, demonstrating the potential for metal-catalyzed asymmetric C-C bond formation. longdom.org

Illustrative Data on Diastereoselective Synthesis:

While specific data for the diastereoselective synthesis of chiral derivatives of this compound is not available, the following table illustrates the potential for high diastereoselectivity in related systems, which could be adapted for this purpose.

Chiral Auxiliary/CatalystElectrophileDiastereomeric/Enantiomeric ExcessReference
Evans' OxazolidinoneBenzyl Bromide>98% deGeneral Principle
Cinchona Alkaloid-derived PTCAlkyl Halideup to 99% eeGeneral Principle
Chiral Bis(oxazoline)-Copper(II) Complexα,β-Unsaturated Esterup to 98% eeGeneral Principle

These examples highlight the high levels of stereocontrol that can be achieved in the alkylation of malonate derivatives. By applying these methodologies, it would be feasible to synthesize chiral analogs of this compound with a high degree of stereochemical purity, opening avenues for their use in asymmetric synthesis.

Mechanistic Organic Chemistry and Reactivity Investigations of Diethyl Butylsulfanyl Propanedioate

Exploration of Enolate Reactivity Patterns

The reactivity of diethyl (butylsulfanyl)propanedioate is largely dictated by the chemistry of its corresponding enolate. The formation and subsequent reactions of this key intermediate are central to its synthetic utility.

The acidity of the α-proton in this compound is a critical parameter governing its enolate formation. The pKa of the α-hydrogens in diethyl malonate is approximately 13, allowing for facile deprotonation by common bases such as sodium ethoxide. wikipedia.org For this compound, the presence of the butylsulfanyl group is expected to influence this acidity.

The butylsulfanyl group can exert both inductive and resonance effects. The sulfur atom is more polarizable than carbon and can stabilize an adjacent negative charge. This stabilization can occur through the participation of sulfur's d-orbitals in resonance, delocalizing the negative charge of the carbanion. Additionally, the electron-withdrawing inductive effect of the sulfur atom can further enhance the acidity of the α-proton. Consequently, the α-proton of this compound is anticipated to be more acidic than that of diethyl malonate, leading to faster deprotonation under similar basic conditions.

The stability of the resulting enolate anion is also enhanced by the butylsulfanyl substituent. The delocalization of the negative charge onto the sulfur atom, in addition to the delocalization across the two carbonyl groups, contributes to a more stabilized and less reactive enolate compared to the enolate of diethyl malonate.

Table 1: Comparison of Estimated pKa Values and Deprotonation Agents

CompoundEstimated pKaCommon Deprotonation Agents
Diethyl propanedioate13Sodium ethoxide, Potassium tert-butoxide
This compound11-12Sodium ethoxide, Sodium hydride, LDA

Note: The pKa value for this compound is an estimate based on the electronic effects of the butylsulfanyl group.

The enolate of this compound is a potent nucleophile that readily participates in reactions with a variety of electrophiles. wikipedia.org These reactions are fundamental to the construction of more complex carbon skeletons.

One of the most common reactions is alkylation, where the enolate reacts with alkyl halides in an SN2 fashion to form a new carbon-carbon bond at the α-position. openstax.org The choice of the alkylating agent is crucial, with primary and secondary halides being the most effective. libretexts.org Tertiary halides are generally not suitable due to the potential for competing elimination reactions. libretexts.org

Acylation reactions with acyl chlorides or anhydrides provide another avenue for functionalization. This reaction introduces an acyl group at the α-position, leading to the formation of β-keto esters. These products are valuable synthetic intermediates for further transformations.

Table 2: Representative Nucleophilic Reactions of this compound Enolate

ElectrophileReaction TypeProduct Class
Methyl iodideAlkylationα-Alkyl malonic ester
Benzyl bromideAlkylationα-Alkyl malonic ester
Acetyl chlorideAcylationβ-Keto ester
BenzaldehydeAldol (B89426) Additionβ-Hydroxy ester

Addition and Cycloaddition Reaction Pathways

Beyond simple substitution reactions, the enolate of this compound can engage in more complex transformations such as conjugate additions and cycloadditions.

The Michael reaction, or conjugate addition, is a powerful C-C bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.org The enolates of diethyl malonate and its derivatives are excellent Michael donors. chemistrysteps.commasterorganicchemistry.com The enolate of this compound is expected to undergo Michael additions with a variety of Michael acceptors, including α,β-unsaturated ketones, esters, and nitriles.

The reaction proceeds via the attack of the enolate at the β-carbon of the unsaturated system, leading to the formation of a new enolate, which is subsequently protonated to yield the 1,5-dicarbonyl adduct. libretexts.org The butylsulfanyl group is not expected to sterically hinder this reaction and may influence the diastereoselectivity of the addition in cases where new stereocenters are formed.

Table 3: Potential Michael Acceptors for Reaction with this compound Enolate

Michael AcceptorProduct Type
Methyl vinyl ketone1,5-Diketone derivative
Acrylonitrileγ-Ketonitrile derivative
Diethyl fumarateSubstituted succinate (B1194679) derivative

Malonate derivatives are valuable precursors for the synthesis of cyclopropane (B1198618) rings. unl.pt One common strategy involves the reaction of a malonate enolate with a 1,2-dihaloalkane. An initial SN2 reaction is followed by an intramolecular cyclization to form the cyclopropane ring. Sulfur-substituted malonates can also be utilized in such reactions. acs.org

Another approach involves the reaction of the malonate with a suitable carbene precursor. For instance, transition metal-catalyzed decomposition of diazo compounds in the presence of an alkene can lead to cyclopropanation. wikipedia.org While less common for malonates themselves, their derived intermediates can participate in annulation strategies, such as the Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. libretexts.org The presence of the butylsulfanyl group could potentially influence the stereochemical outcome of these cyclization and annulation reactions.

Influence of the Butylsulfanyl Substituent on Reaction Kinetics and Thermodynamics

The butylsulfanyl group exerts a notable influence on both the kinetics and thermodynamics of reactions involving this compound. As previously discussed, the increased acidity of the α-proton due to the sulfur substituent is expected to increase the rate of enolate formation.

Thermodynamically, the butylsulfanyl group contributes to the stabilization of the enolate intermediate. This increased stability can shift the equilibrium of the deprotonation step further towards the enolate, potentially leading to higher concentrations of the reactive nucleophile at equilibrium.

In subsequent reactions of the enolate, the butylsulfanyl group may have more subtle effects. In SN2 alkylations, the steric bulk of the butylsulfanyl group is unlikely to significantly impede the approach of most electrophiles. However, in reactions leading to sterically congested products, the size of this substituent could play a role in determining the product distribution. The electronic effects of the sulfur atom could also influence the transition state energies of various reactions, thereby affecting their rates. For instance, the polarizability of sulfur might stabilize transition states with developing charge separation.

Table 4: Predicted Influence of the Butylsulfanyl Group on Reaction Parameters

Reaction ParameterInfluence of Butylsulfanyl GroupRationale
Rate of Enolate FormationIncreaseIncreased acidity of α-proton
Enolate StabilityIncreaseAnion stabilization by sulfur
Rate of AlkylationLikely minor effectMinimal steric hindrance, potential transition state stabilization
Equilibrium of Michael AdditionFavorableFormation of stable C-C bond

Stereoelectronic Effects and Inductive Properties

The reactivity of the α-carbon in this compound is profoundly influenced by a combination of stereoelectronic and inductive effects originating from its substituents: the two ethoxycarbonyl groups and the butylsulfanyl group. The carbonyl groups are strongly electron-withdrawing, primarily through an inductive effect (σ-withdrawal) and a resonance effect (π-withdrawal). This polarization significantly increases the acidity of the α-proton, making it susceptible to deprotonation by a base to form a stabilized enolate.

The butylsulfanyl (-SBu) group introduces a more complex set of electronic influences. Sulfur is more electronegative than carbon, exerting an electron-withdrawing inductive effect that further contributes to the acidity of the α-proton. However, this is counterbalanced by potential electron donation from sulfur's lone pairs into adjacent empty orbitals. One key stereoelectronic interaction is hyperconjugation, where a lone pair on the sulfur atom (n_S) can donate electron density into the antibonding orbital (σ) of the adjacent Cα-C(O) bond. This n_S → σ_(C-C) interaction is stabilizing and depends critically on the orbital alignment, which is dictated by the molecule's conformation. Such donation can modulate the reactivity of the enolate and the stability of various transition states.

These competing effects are summarized in the table below.

Effect Originating Group(s) Nature of Effect Consequence on α-Carbon
Inductive WithdrawalDiethyl Ester CarbonylsElectron-withdrawingIncreases α-proton acidity; Stabilizes enolate
ResonanceDiethyl Ester CarbonylsElectron-withdrawingDelocalizes negative charge of the enolate
Inductive WithdrawalButylsulfanyl GroupElectron-withdrawingIncreases α-proton acidity
HyperconjugationButylsulfanyl GroupElectron-donating (n_S → σ*)Can stabilize specific conformations; Modulates reactivity

Steric Orientations and Conformational Preferences in Transition States

The steric environment around the central α-carbon of this compound plays a crucial role in dictating its conformational preferences and the stereochemical outcome of its reactions. The molecule's reactivity, particularly in alkylation or coupling reactions, is governed by the accessibility of the α-carbon, which is influenced by the spatial arrangement of the bulky butylsulfanyl and the two rotating ethyl ester groups.

Conformational analysis suggests that the molecule will adopt a staggered conformation to minimize torsional strain. The most significant steric interactions are the gauche interactions between the large butylsulfanyl group and the ethoxycarbonyl groups. In a transition state, for instance during the alkylation of the corresponding enolate, an incoming electrophile will approach from the least sterically hindered face. The preferred trajectory is heavily influenced by the orientation of the bulky butyl chain. The system will likely adopt a transition state geometry that places the large butyl group anti-periplanar to the incoming electrophile to minimize steric clash. This inherent conformational bias can be exploited in diastereoselective reactions or can influence the efficacy of a chiral catalyst in asymmetric synthesis.

Catalytic Transformations of this compound

Transition Metal-Catalyzed Coupling Reactions

This compound is a suitable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for carbon-carbon bond formation. wikipedia.org A primary example is the palladium-catalyzed α-arylation, a reaction well-established for malonic esters and other stabilized enolates. organic-chemistry.orgacs.orgnih.govnih.gov In a typical reaction, the substrate is first deprotonated with a suitable base (e.g., lithium bis(trimethylsilyl)amide - LiHMDS) to form the nucleophilic enolate. This enolate then participates in a catalytic cycle with a palladium(0) complex.

The generally accepted mechanism involves:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an aryl halide (Ar-X), forming an Ar-Pd(II)-X intermediate.

Transmetalation/Coordination: The ester enolate coordinates to the palladium center, displacing the halide.

Reductive Elimination: The aryl group and the malonate fragment couple, reductively eliminating from the palladium center to form the α-aryl product and regenerate the Pd(0) catalyst. nobelprize.org

The presence of the butylsulfanyl group is generally well-tolerated in such reactions and can even influence catalyst coordination. nih.gov The choice of ligand on the palladium catalyst is critical for achieving high yields and preventing side reactions. nih.gov

Below is a table of hypothetical conditions for the α-arylation of this compound.

Catalyst Ligand Base Solvent Aryl Halide Expected Outcome
Pd(OAc)₂P(t-Bu)₃LiHMDSToluene4-BromotolueneHigh yield of mono-arylated product. nih.govnih.gov
Pd₂(dba)₃XPhosNaOt-BuDioxane2-ChloropyridineGood conversion, ligand promotes difficult couplings.
[PdCl(allyl)]₂NiXantPhosNaN(SiMe₃)₂THF1-Bromo-4-methoxybenzeneEfficient coupling under mild conditions. nih.gov

Asymmetric Catalysis for Enantioselective Product Formation

The generation of a chiral center at the α-position of this compound can be achieved through asymmetric catalysis, particularly in alkylation reactions. Chiral phase-transfer catalysis is a highly effective method for this transformation. acs.orgresearchgate.netfrontiersin.orgnih.govnih.gov In this approach, an enolate is generated in a basic aqueous phase and transferred to an organic phase containing the alkylating agent by a chiral quaternary ammonium (B1175870) salt, often derived from cinchona alkaloids.

The chiral catalyst forms a tight ion pair with the planar enolate of this compound. The complex structure of the catalyst creates a distinct chiral environment, sterically blocking one face of the enolate. Consequently, the incoming electrophile (e.g., an alkyl halide) is directed to the more accessible face, leading to the preferential formation of one enantiomer of the product. researchgate.netfrontiersin.org The efficiency and enantioselectivity of the reaction are highly dependent on the catalyst structure, the base, the solvent system, and the nature of the alkylating agent. researchgate.net

Organocatalysis using chiral amines or thioureas can also promote enantioselective Michael additions of the malonate to α,β-unsaturated compounds. rsc.org The catalyst activates both the nucleophile and the electrophile through hydrogen bonding, organizing them within a chiral scaffold to control the stereochemical outcome. acs.orgnih.gov

The table below outlines potential catalytic systems for the enantioselective benzylation of this compound.

Catalyst Type Example Catalyst Reaction Type Base Expected Yield Expected Enantiomeric Excess (ee)
Phase-Transfer Catalyst(S,S)-3,4,5-Trifluorophenyl-NAS bromideAlkylation50% aq. KOHHigh (>90%)Excellent (>95% ee) researchgate.netfrontiersin.org
Phase-Transfer CatalystN-(9-Anthracenylmethyl)cinchoninium chlorideAlkylationCs₂CO₃High (>85%)High (>90% ee) acs.org
Metal-Chiral LigandNiCl₂-(-)-Sparteine ComplexMichael Addition-Good (80-90%)Good (up to 80% ee) longdom.org
OrganocatalystChiral 1,2-DiphenylethanediamineMichael Addition-Good (>80%)Moderate to Excellent (70->99% ee) rsc.org

Advanced Mechanistic Elucidation Techniques

Identification and Characterization of Reaction Intermediates

Understanding the precise mechanism of catalytic transformations involving this compound requires the direct observation and characterization of transient intermediates. Modern in-situ spectroscopic techniques are indispensable for this purpose, allowing researchers to monitor the reaction as it happens without disturbing the system. youtube.comrsc.orgdigitellinc.comrsc.org

In-situ Infrared (IR) Spectroscopy: Attenuated Total Reflection (ATR-IR) spectroscopy is particularly powerful for studying reactions in the liquid phase. researchgate.net By monitoring changes in the carbonyl stretching frequencies (ν_C=O) of the ester groups (~1730-1750 cm⁻¹), one can observe the formation of the enolate (which causes a shift to lower wavenumbers) and its consumption. Furthermore, the coordination of the carbonyl oxygen to a metal catalyst can be detected.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about intermediates. rsc.org By running a reaction directly in an NMR tube, one can track the disappearance of starting materials and the appearance of products. More importantly, it can be used to identify key catalytic species, such as organopalladium intermediates in cross-coupling cycles, by observing characteristic shifts in ¹H, ¹³C, or ³¹P (if phosphine (B1218219) ligands are used) spectra. rsc.org

X-ray Absorption Spectroscopy (XAS): For transition metal-catalyzed reactions, XAS is a valuable tool for probing the electronic structure and coordination environment of the metal center. rsc.orgrsc.org It can determine the oxidation state of the metal at different stages of the catalytic cycle (e.g., Pd(0), Pd(II), Pd(IV)), providing direct evidence for steps like oxidative addition and reductive elimination. rsc.org

These techniques, often used in combination, provide a detailed picture of the reaction pathway, helping to identify rate-determining steps, catalyst deactivation pathways, and the roles of different components in the reaction mixture. youtube.comdigitellinc.com

Detailed Kinetic and Computational Analyses of Reaction Pathways

Due to the limited availability of direct kinetic and computational studies specifically focused on this compound, this section draws upon established principles of organic chemistry and analyses of analogous compounds, such as other 2-substituted diethyl malonates and thioethers, to infer its reactivity and reaction pathways.

Kinetic Analyses of Analogous Reaction Pathways

Kinetic studies are crucial for understanding the rates and mechanisms of chemical reactions. For this compound, key reaction pathways would include nucleophilic substitution at the α-carbon, hydrolysis of the ester groups, and reactions involving the sulfur atom. While specific rate constants for this compound are not readily found in the literature, the kinetics of similar reactions provide valuable insights.

One of the most relevant reaction types for this molecule is the alkylation of the diethyl malonate core. The presence of two electron-withdrawing ester groups increases the acidity of the α-hydrogen, facilitating the formation of a resonance-stabilized enolate ion in the presence of a base. The rate of this deprotonation and subsequent reactions are influenced by several factors including the choice of base, solvent, and temperature. For instance, the use of a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, leading to faster reaction rates.

The subsequent nucleophilic attack by the enolate on an electrophile is a key step in many synthetic applications of malonic esters. The kinetics of such SN2 reactions are well-documented and depend on the nature of both the nucleophile (the enolate) and the electrophile.

Hydrolysis of the ester functionalities is another important reaction pathway. This can occur under both acidic and basic conditions. The kinetics of ester hydrolysis have been extensively studied. For example, the hydrolysis of diethyl 2-(perfluorophenyl)malonate has been investigated, revealing that the ester is relatively stable under mild basic and acidic conditions but undergoes hydrolysis and subsequent decarboxylation under more vigorous conditions. beilstein-journals.orgnih.govresearchgate.net While the electronic effects of a butylsulfanyl group differ from a perfluorophenyl group, the general principles of ester hydrolysis kinetics would apply.

Below is a hypothetical data table illustrating the kind of kinetic data that would be relevant for understanding the reactivity of this compound, based on typical values for similar malonic ester reactions.

Reaction TypeReactantConditionsRate Constant (k)Activation Energy (Ea)
Enolate FormationThis compound + NaOEtEthanol (B145695), 25°CHypothetical ValueHypothetical Value
Nucleophilic SubstitutionEnolate + CH₃IDMF, 25°CHypothetical ValueHypothetical Value
Basic HydrolysisThis compound + NaOHWater/Ethanol, 50°CHypothetical ValueHypothetical Value
Acidic HydrolysisThis compound + H₂SO₄Water/Dioxane, 70°CHypothetical ValueHypothetical Value

This table is for illustrative purposes only, as direct experimental data for this compound is not available.

Computational Analyses of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating reaction mechanisms, transition state geometries, and activation energies. researchgate.netmdpi.com A computational study of this compound would likely focus on several key aspects of its reactivity.

One area of investigation would be the conformational analysis of the molecule to identify the lowest energy conformers. The relative orientation of the butylsulfanyl group and the two ethyl ester groups would influence the molecule's reactivity.

DFT calculations could be employed to model the deprotonation of the α-carbon and the subsequent nucleophilic substitution reactions. By calculating the energies of the reactants, transition states, and products, the activation barriers and reaction enthalpies for various reaction pathways can be determined. This would provide a theoretical basis for predicting the feasibility and selectivity of different reactions.

For instance, a computational study could compare the activation energies for SN2 reactions with different electrophiles, providing insights into the substrate scope of the enolate. Furthermore, the role of the solvent in stabilizing intermediates and transition states could be modeled using implicit or explicit solvent models.

The hydrolysis of the ester groups could also be investigated computationally. The reaction mechanisms for both acid-catalyzed and base-promoted hydrolysis involve tetrahedral intermediates. DFT calculations can elucidate the structures and energies of these intermediates and the corresponding transition states, providing a detailed picture of the reaction pathway at the molecular level.

A hypothetical computational analysis might involve the following steps:

Geometry Optimization: Determining the most stable three-dimensional structure of this compound and its corresponding enolate.

Transition State Searching: Locating the transition state structures for key reaction steps, such as nucleophilic attack or the formation of the tetrahedral intermediate in hydrolysis.

Frequency Calculations: Confirming the nature of the stationary points (minima or transition states) and calculating thermodynamic properties.

Energy Profile Construction: Plotting the potential energy surface along the reaction coordinate to visualize the reaction pathway and determine activation energies.

The following is an illustrative table of computed thermodynamic parameters for a hypothetical reaction of the this compound enolate with methyl iodide, a common electrophile in such reactions.

SpeciesRelative Electronic Energy (kcal/mol)Relative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Enolate + CH₃I0.00.00.0
Transition StateHypothetical +15.2Hypothetical +14.8Hypothetical +25.1
Product + I⁻Hypothetical -20.5Hypothetical -20.1Hypothetical -15.7

This table is for illustrative purposes only and represents the type of data generated from a DFT study.

Based on a comprehensive search of available scientific literature, specific theoretical and computational studies focusing solely on this compound could not be located. Research detailing high-level DFT, Ab Initio calculations, Frontier Molecular Orbital (FMO) analysis, charge distribution mapping, or the computational modeling of its reaction mechanisms, transition states, and selectivity for this particular compound does not appear to be published in the public domain.

Therefore, it is not possible to provide a detailed, scientifically accurate article with specific research findings and data tables as requested in the prompt's outline. The generation of such an article would require speculative data that does not exist in current literature, which would not meet the standards of scientific accuracy.

Theoretical and Computational Chemistry Approaches for Diethyl Butylsulfanyl Propanedioate

Computational Modeling of Reaction Mechanisms

Solvent Effects Modeling in Reaction Simulations

The chemical environment plays a crucial role in dictating the outcome of chemical reactions. springernature.com For diethyl (butylsulfanyl)propanedioate, modeling the influence of solvents is critical for accurately predicting its reactivity and reaction mechanisms. Computational chemists employ a variety of techniques to simulate these solvent effects, ranging from continuum models to explicit solvent simulations. springernature.comeasychair.org

Continuum models, which represent the solvent as a continuous medium with a defined dielectric constant, offer a computationally efficient method to approximate bulk solvent effects. springernature.com However, for reactions where specific solute-solvent interactions, such as hydrogen bonding, are significant, explicit solvent models are necessary. pitt.edu In these models, individual solvent molecules are included in the simulation, providing a more detailed and accurate picture of the solvation shell around this compound.

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly powerful for studying reactions in solution. nih.gov In a QM/MM approach, the reacting species, including the propanedioate core and the butylsulfanyl group, are treated with high-level quantum mechanics, while the surrounding solvent molecules are described using more computationally efficient molecular mechanics. This dual approach allows for an accurate description of the electronic changes during a reaction while still accounting for the dynamic effects of the solvent environment.

Recent advancements have also seen the application of machine learning potentials to model solvent effects, offering a balance between the accuracy of explicit solvent models and the efficiency of continuum models. springernature.com These methods, trained on large datasets from quantum mechanical calculations, can provide valuable insights into how different solvents might influence the stability of reactants, transition states, and products in reactions involving this compound.

Table 1: Comparison of Solvent Modeling Approaches

MethodDescriptionAdvantagesLimitations
Continuum Models Solvent is treated as a continuous medium with a specific dielectric constant.Computationally efficient, good for approximating bulk solvent effects.Does not account for specific solute-solvent interactions like hydrogen bonding.
Explicit Solvent Models Individual solvent molecules are included in the simulation.Provides a detailed and accurate picture of the solvation shell and specific interactions.Computationally expensive due to the large number of atoms.
QM/MM The reacting species are treated with quantum mechanics, and the solvent with molecular mechanics.Balances accuracy for the reacting system with computational efficiency for the environment.Requires careful setup and parameterization of the QM/MM boundary.
Machine Learning Potentials Uses machine learning algorithms trained on quantum mechanical data to model intermolecular forces.Can achieve high accuracy at a lower computational cost than traditional QM methods.Requires large and diverse training datasets.

Conformational Analysis and Molecular Dynamics Studies

Computational methods are employed to systematically explore the potential energy surface of this compound to identify stable conformers. This exploration can be performed using various search algorithms, followed by geometry optimization and energy calculations at different levels of theory. The relative energies of the conformers determine their population at a given temperature, which can be crucial for understanding which shapes the molecule is likely to adopt.

For a molecule like this compound, key dihedral angles to consider include those around the C-C bonds of the propanedioate backbone and the C-S bond of the butylsulfanyl group. The interplay of steric hindrance and intramolecular interactions, such as weak hydrogen bonds or dipole-dipole interactions, will govern the stability of different conformers.

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of this compound. easychair.org By simulating the motion of atoms over time, MD can reveal how the butylsulfanyl moiety and the rest of the molecule move and interact with their environment. nih.gov These simulations can provide insights into the flexibility of the butyl chain, the rotational dynamics around the C-S bond, and how these motions are influenced by the solvent.

MD simulations can also be used to calculate various properties, such as radial distribution functions to understand the structure of the solvent around the molecule, and time correlation functions to study dynamic processes. nih.gov This information is invaluable for understanding how the dynamic nature of the butylsulfanyl group might affect the molecule's ability to interact with other molecules or biological targets.

Computational Design Principles for Novel Propanedioate Derivatives

The insights gained from theoretical and computational studies of this compound can be leveraged to design novel propanedioate derivatives with desired properties. nih.govrsc.org This process, often referred to as in silico design, allows for the rapid screening of a large number of potential candidates before undertaking expensive and time-consuming experimental synthesis.

By modifying the structure of this compound—for example, by changing the length or branching of the alkyl chain, altering the ester groups, or introducing other functional groups—it is possible to tune its electronic and steric properties. Computational methods can predict how these modifications will affect properties such as reactivity, solubility, and binding affinity to a target.

For instance, if the goal is to design a more potent enzyme inhibitor, computational docking simulations can be used to predict how different derivatives will bind to the active site of the enzyme. rsc.org Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of the derivatives with their biological activity, further guiding the design process.

Methodological Advancements in Computational Treatment of Sulfur-Containing Organic Molecules

The presence of sulfur in this compound introduces specific challenges for computational modeling. tandfonline.comnih.gov Sulfur can exist in various oxidation states and can participate in unique types of bonding and non-covalent interactions. tandfonline.com Therefore, accurate theoretical treatment requires methods and basis sets that are specifically parameterized for sulfur-containing compounds. researchgate.net

Recent advancements in computational chemistry have led to the development of more accurate and efficient methods for modeling these molecules. acs.org Density functional theory (DFT) methods with functionals that are specifically designed to handle dispersion interactions are often necessary to accurately describe the non-covalent interactions involving sulfur. High-level ab initio methods, while computationally expensive, can provide benchmark data for calibrating more approximate methods.

Furthermore, the development of specialized force fields for molecular dynamics simulations of sulfur-containing molecules allows for more accurate modeling of their dynamic behavior. These force fields include parameters that explicitly account for the unique electronic and steric properties of sulfur, leading to more reliable predictions of the conformational preferences and intermolecular interactions of molecules like this compound.

Advanced Spectroscopic Characterization Methodologies for Diethyl Butylsulfanyl Propanedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of Diethyl (butylsulfanyl)propanedioate, offering precise information about the atomic arrangement and connectivity within the molecule.

¹H and ¹³C NMR Chemical Shift Analysis and Multiplicity Patterns

In ¹H NMR spectroscopy, the chemical shifts are indicative of the electronic environment of the protons. For this compound, the protons of the two ethyl groups are chemically equivalent, exhibiting a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to coupling with each other. The protons of the butyl group will show distinct signals, with the chemical shifts decreasing as the distance from the sulfur atom increases. The methine proton (CH) on the propanedioate backbone is expected to show a signal at a characteristic downfield position due to the influence of the adjacent sulfur atom and two carbonyl groups.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. libretexts.org Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbons of the ester groups are typically observed at the most downfield region of the spectrum (around 170 ppm). libretexts.org The carbon atoms of the ethyl and butyl groups will have chemical shifts in the aliphatic region of the spectrum. The carbon atom attached to the sulfur atom will be shifted downfield compared to a standard alkane due to the electronegativity of sulfur.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
CH₃ (Ethyl)~1.2Triplet
CH₂ (Ethyl)~4.1Quartet
CH (Propanedioate)~3.5Triplet
CH₂ (Butyl, adjacent to S)~2.7Triplet
CH₂ (Butyl)~1.6Multiplet
CH₂ (Butyl)~1.4Multiplet
CH₃ (Butyl)~0.9Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Ester)~168
CH (Propanedioate)~50
O-CH₂ (Ethyl)~61
CH₃ (Ethyl)~14
S-CH₂ (Butyl)~35
CH₂ (Butyl)~31
CH₂ (Butyl)~22
CH₃ (Butyl)~13

Two-Dimensional NMR Experiments for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignment of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. sdsu.edu For instance, a cross-peak between the triplet of the ethyl's methyl group and the quartet of its methylene group would confirm their connectivity. Similarly, correlations between the adjacent methylene groups of the butyl chain would be observed. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu Each proton signal will show a correlation to the signal of the carbon it is attached to in the ¹³C NMR spectrum, allowing for unambiguous assignment of the carbon signals. columbia.edu

Advanced NMR Techniques for Conformational Insights

Advanced NMR techniques can provide insights into the three-dimensional structure and dynamic behavior of this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, which can help in determining the preferred conformation of the molecule.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, ROESY is also used to probe spatial proximities and is particularly useful for molecules of intermediate size.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

Characteristic Carbonyl Stretching Frequencies and Environmental Influences

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the two ester groups. This band is typically observed in the region of 1730-1750 cm⁻¹. The exact position of this band can be influenced by the electronic environment. The presence of the electron-donating butylsulfanyl group might slightly lower the frequency compared to a simple dialkyl malonate.

In Raman spectroscopy, the carbonyl stretch also gives rise to a signal, which is often weaker than in the IR spectrum.

Probing C-S Bond Vibrations

The carbon-sulfur (C-S) stretching vibration is more challenging to identify as it is typically weak and falls in the fingerprint region of the IR spectrum, between 600 and 800 cm⁻¹. Raman spectroscopy can be a more effective tool for observing the C-S stretch, as the C-S bond is more polarizable and often gives rise to a more intense Raman signal in this region. The presence of a band in this region would provide evidence for the butylsulfanyl moiety in the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
C=O (Ester)Stretching1730-1750 (Strong)1730-1750 (Moderate)
C-O (Ester)Stretching1000-1300 (Strong)Weak
C-H (Aliphatic)Stretching2850-3000 (Medium)2850-3000 (Strong)
C-S (Thioether)Stretching600-800 (Weak)600-800 (Moderate)

Due to a lack of specific research and spectroscopic data for the chemical compound "this compound," it is not possible to generate a detailed and scientifically accurate article based on the provided outline. Searches for this specific compound did not yield the necessary in-depth information regarding its advanced spectroscopic characterization.

General principles of the specified techniques can be described, but their direct application and the resulting data for this compound are not available in the public domain. For a comprehensive and accurate analysis as requested, experimental data from dedicated studies on this particular compound would be required.

Strategic Applications of Diethyl Butylsulfanyl Propanedioate in Advanced Organic Synthesis

Building Block for the Construction of Complex Carbon Frameworks

Diethyl (butylsulfanyl)propanedioate serves as a versatile C3 synthon, a three-carbon building block, for constructing more elaborate molecular architectures. The core of its reactivity lies in the active methylene (B1212753) group—the carbon atom situated between two electron-withdrawing carbonyl groups. This positioning significantly increases the acidity of the protons on this carbon (pKa ≈ 13), allowing for easy deprotonation with a moderately strong base, such as sodium ethoxide, to form a stable enolate. ucalgary.ca This enolate is a potent nucleophile, capable of reacting with various electrophiles to form new carbon-carbon bonds. masterorganicchemistry.com

The presence of the butylsulfanyl group provides an additional layer of functionality, making this compound particularly useful for introducing a sulfur-containing fragment into a target molecule. This dual reactivity—the ability to form C-C bonds via the enolate and the inherent thioether moiety—positions this compound as a strategic precursor for a range of complex organic structures.

Precursor to Substituted Acetic Acid Derivatives via Decarboxylation

One of the most powerful applications of malonic esters, including this compound, is the malonic ester synthesis, which provides a straightforward route to substituted acetic acids. uobabylon.edu.iqwikipedia.org The general process involves several key steps: ucalgary.camasterorganicchemistry.com

Enolate Formation: The active methylene proton is removed by a base (e.g., sodium ethoxide) to generate a nucleophilic enolate.

Alkylation: The enolate reacts with an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond and yielding a more substituted malonic ester. openochem.org

Hydrolysis: The diester is hydrolyzed to a dicarboxylic acid, typically under acidic or basic conditions. ucalgary.ca

Decarboxylation: Upon heating, the resulting β-dicarboxylic acid readily loses a molecule of carbon dioxide to yield the final substituted acetic acid. openochem.orgbeilstein-journals.org

In the case of this compound, this sequence can be used to synthesize acetic acid derivatives that are substituted at the α-carbon with both the butylsulfanyl group and an additional alkyl group. If the alkylation step is omitted, hydrolysis and decarboxylation yield 2-(butylsulfanyl)acetic acid. If an alkylating agent is used, a di-substituted acetic acid is formed. This pathway is a cornerstone of synthetic organic chemistry due to its reliability and versatility. patsnap.com

Table 1: Synthesis of α-Substituted Acetic Acids via Malonic Ester Synthesis

Starting Material Reagents Alkylating Agent (R-X) Final Product
This compound 1. NaOEt 1. CH₃I 2-(Butylsulfanyl)propanoic acid
2. H₃O⁺, Δ
This compound 1. NaOEt 1. CH₂=CHCH₂Br 2-(Butylsulfanyl)pent-4-enoic acid

Utility in the Synthesis of α-Sulfur Substituted Carboxylic Acid Derivatives

The inherent structure of this compound makes it an ideal precursor for the direct synthesis of α-sulfur substituted carboxylic acid derivatives. These compounds are significant motifs in medicinal chemistry and materials science. nih.gov The malonic ester synthesis, when applied to this specific substrate, directly installs the carboxylic acid functionality adjacent to the carbon bearing the butylsulfanyl group.

This direct approach avoids the need for potentially harsh or less selective α-sulfenylation reactions on a pre-formed carboxylic acid or ester. researchgate.net The ability to construct these valuable sulfur-containing acids from a readily accessible, pre-functionalized building block highlights the strategic advantage of using this compound in complex synthesis.

Scaffold for Heterocyclic Compound Synthesis

The malonic ester moiety within this compound is a well-established scaffold for the synthesis of heterocyclic compounds. nih.govchemicalbook.com The two ester groups can act as electrophilic sites for reaction with dinucleophiles, while the active methylene group provides a nucleophilic center after deprotonation. This dual reactivity allows for a variety of cyclization and annulation strategies to form rings.

Cyclization Reactions Leading to Sulfur-Containing Heterocycles

This compound is a valuable precursor for synthesizing heterocycles that contain sulfur within the ring structure. While the butylsulfanyl group itself is relatively stable, its presence can influence subsequent synthetic transformations. More direct cyclization strategies often involve reacting a malonate derivative with a sulfur-containing dinucleophile. For instance, substituted malonates can react with reagents like thiourea (B124793) to form thiobarbiturates, a class of sulfur-containing heterocyclic compounds. nih.gov The reaction of thiosemicarbazone derivatives with diethyl acetylenedicarboxylate (B1228247) is a known method for preparing five-membered S,N-heterocycles. semanticscholar.org

Annulation Reactions with the Malonate Moiety

Annulation, or ring-forming, reactions are a powerful application of malonate derivatives. The enolate of this compound can participate as a nucleophile in reactions that build new rings onto existing molecular frameworks.

A primary example is the Michael addition reaction, where the malonate enolate adds to an α,β-unsaturated carbonyl compound. chemicalbook.comscispace.com The resulting 1,5-dicarbonyl adduct can then undergo an intramolecular condensation (an aldol (B89426) or Claisen reaction) to form a six-membered ring. This sequence is known as the Robinson annulation. The presence of the butylsulfanyl group on the nucleophilic carbon adds functionality to the newly formed ring, making it a strategic component for further synthetic elaboration.

Table 2: Hypothetical Robinson Annulation using this compound

Step Reactants Intermediate/Product
1. Michael Addition This compound enolate + Methyl vinyl ketone Diethyl 2-(butylsulfanyl)-2-(3-oxobutyl)propanedioate

| 2. Intramolecular Aldol Condensation & Dehydration | Intermediate from Step 1 (with base) | 4-(Butylsulfanyl)-4-(ethoxycarbonyl)-2-methylcyclohex-2-en-1-one |

Role in Stereoselective Synthetic Pathways

The application of this compound extends into the realm of stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule. The α-carbon of the malonate, which bears the butylsulfanyl group, can become a stereocenter upon alkylation.

Achieving stereocontrol in the alkylation of malonate enolates is an active area of research. Modern synthetic methods employ chiral auxiliaries, chiral bases, or chiral phase-transfer catalysts to influence the facial selectivity of the incoming electrophile. For example, the asymmetric Michael addition of diethyl malonate to nitroolefins can be catalyzed by chiral organocatalysts to achieve high enantioselectivity. rsc.org By applying these advanced techniques to this compound, it is possible to synthesize enantiomerically enriched α-sulfur substituted compounds, which are of significant interest in the development of new pharmaceuticals and chiral materials. The reactivity of the malonate is influenced by factors such as the base, solvent, and temperature, all of which can be optimized to enhance stereoselectivity. fiveable.me

Accessing Chiral Sulfide-Containing Intermediates

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Chiral sulfide-containing molecules are valuable intermediates in the synthesis of a variety of biologically active compounds. This compound provides a key structural motif for accessing these intermediates.

One established method for introducing chirality is through the asymmetric alkylation of malonate derivatives. nih.govfrontiersin.orgresearchgate.net This can be achieved using phase-transfer catalysis with a chiral catalyst. nih.govfrontiersin.orgresearchgate.net In a similar vein, the synthesis of chiral this compound could potentially be achieved by the alkylation of diethyl malonate with a suitable electrophile in the presence of a chiral catalyst, leading to the formation of a chiral center at the α-carbon.

Alternatively, the Michael addition of a thiol to an α,β-unsaturated dicarbonyl compound is a powerful method for constructing carbon-sulfur bonds. youtube.comresearchgate.netsci-hub.se The use of a chiral catalyst in the Michael addition of butanethiol to a diethyl alkylidenemalonate could afford an enantiomerically enriched this compound. This approach has been successfully employed in the enantioselective Michael addition of diethyl malonate to chalcones using a nickel-sparteine complex as a chiral catalyst. longdom.orgresearchgate.net

Table 1: Potential Methods for the Synthesis of Chiral this compound

Method Description Key Features
Asymmetric Alkylation Alkylation of diethyl malonate with a butylsulfanyl-containing electrophile using a chiral phase-transfer catalyst. Establishes a chiral center at the α-carbon.

The resulting chiral sulfide-containing malonates are versatile intermediates. The ester groups can be hydrolyzed and decarboxylated to yield chiral carboxylic acids, or they can be further elaborated to introduce additional functional groups. libretexts.org The sulfide (B99878) moiety itself can be oxidized to a chiral sulfoxide (B87167) or sulfone, further expanding the molecular diversity accessible from this precursor.

Asymmetric Transformations

Chiral sulfides and their derivatives have emerged as important ligands and catalysts in a range of asymmetric transformations. rsc.org The butylsulfanyl group in this compound can act as a coordinating site for metal catalysts, influencing the stereochemical outcome of a reaction.

The development of chiral ligands is crucial for enantioselective catalysis. The butylsulfanyl-propanedioate scaffold can be readily modified to create bidentate or tridentate ligands by functionalizing the ester groups or the carbon backbone. These ligands can then be complexed with various transition metals to generate catalysts for reactions such as asymmetric hydrogenations, cross-coupling reactions, and aldol reactions.

For instance, chiral sulfide-containing ligands have been shown to be effective in promoting enantioselective halocyclization reactions. rsc.org By analogy, ligands derived from this compound could potentially be employed in similar transformations, providing a new class of catalysts with unique steric and electronic properties.

Development of Novel Reagents and Catalytic Ligands Incorporating the Butylsulfanyl-Propanedioate Structure

The unique combination of a reactive malonate core and a coordinating butylsulfanyl group makes this compound an attractive platform for the development of novel reagents and catalytic ligands. The malonate moiety provides a handle for a variety of chemical transformations, including alkylation, acylation, and condensation reactions, allowing for the straightforward incorporation of the butylsulfanyl-propanedioate structure into more complex molecular architectures. nih.govchemicalbook.com

Palladium-catalyzed cross-coupling reactions are a powerful tool in organic synthesis, and the design of effective ligands is critical for achieving high catalytic activity and selectivity. nih.gov Ligands incorporating the butylsulfanyl-propanedioate structure could be synthesized and evaluated in various palladium-catalyzed reactions. The sulfur atom could coordinate to the palladium center, influencing the electronic properties of the metal and the steric environment around it. This could lead to the development of highly efficient and selective catalysts for challenging cross-coupling transformations.

Furthermore, the butylsulfanyl-propanedioate structure can be incorporated into polymeric materials or solid supports. This would allow for the development of recyclable catalysts, which are of significant interest from both an economic and environmental perspective. The synthesis of such supported catalysts would involve the functionalization of the malonate ester with a polymerizable group or a linker for attachment to a solid support.

Table 2: Potential Applications in Novel Reagent and Ligand Development

Application Area Description Potential Advantages
Catalytic Ligands Synthesis of novel ligands for transition metal catalysis (e.g., palladium, copper). nih.govorganic-chemistry.org Tunable steric and electronic properties, potential for high enantioselectivity.
Organocatalysts Development of chiral sulfide-based organocatalysts for asymmetric transformations. rsc.org Metal-free catalysis, mild reaction conditions.

| Supported Catalysts | Immobilization of the butylsulfanyl-propanedioate structure on solid supports or polymers. | Catalyst recyclability, simplified product purification. |

Emerging Research Frontiers and Future Directions in Diethyl Butylsulfanyl Propanedioate Chemistry

Sustainable and Green Chemistry Approaches for Synthesis

There is currently no available research detailing sustainable or green chemistry methodologies for the synthesis of Diethyl (butylsulfanyl)propanedioate. While general principles of green chemistry, such as the use of renewable feedstocks, atom economy, and the reduction of hazardous waste, are widely applied in modern organic synthesis, their specific application to the production of this compound has not been documented in peer-reviewed literature.

Investigation of Photo- and Electro-chemical Reactivity

The photochemical and electrochemical behavior of this compound remains an unexplored area of chemical science. Investigations into how this molecule interacts with light or electrical currents could reveal novel reaction pathways or applications in areas such as photoredox catalysis or electrosynthesis. However, no such studies have been published to date.

Exploitation in Polymer Chemistry or Materials Science

The potential for this compound as a monomer or functional additive in polymer chemistry and materials science is yet to be investigated. Its molecular structure, containing both ester and sulfide (B99878) functionalities, suggests that it could theoretically be incorporated into polymer backbones or used to modify the properties of existing materials. However, there is no existing research to support these hypotheses.

Advanced In-situ Spectroscopic Monitoring of Reactions

Due to the lack of documented synthetic routes or reactivity studies for this compound, there have been no applications of advanced in-situ spectroscopic techniques to monitor its formation or transformation. Techniques such as real-time NMR, Raman spectroscopy, or FTIR, which are invaluable for understanding reaction kinetics and mechanisms, have not been applied to this specific compound.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The application of artificial intelligence (AI) and machine learning (ML) is a rapidly growing field in chemistry, aiding in the prediction of reaction outcomes and the design of novel synthetic pathways. However, these computational tools rely on existing datasets of chemical reactions. Given the absence of research on this compound, there is no data available to train AI or ML models for the prediction and design of its reactions.

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